molecular formula C9H9NO B094985 (1H-indol-6-yl)methanol CAS No. 1075-26-9

(1H-indol-6-yl)methanol

Cat. No. B094985
CAS RN: 1075-26-9
M. Wt: 147.17 g/mol
InChI Key: WRMZOPANDOHWJU-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)methanol is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methanol group attached to the sixth position of the indole ring makes it a versatile intermediate for various chemical reactions and syntheses. While the provided papers do not directly discuss (1H-indol-6-yl)methanol, they do provide insights into similar compounds which can help infer some of the properties and reactivity of (1H-indol-6-yl)methanol.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, a method to synthesize annulated bis-indoles from (1H-indol-3-yl)(aryl)methanols has been developed using a binary catalyst system consisting of Ph3PAuOTf/Brønsted acid. This method is noted for its efficiency, broad substrate scope, and operational simplicity . Although this paper focuses on 3-substituted indoles, the principles of catalysis and the types of reactions involved could potentially be applied to the synthesis of (1H-indol-6-yl)methanol derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole core, which imparts significant chemical and physical properties to the molecule. Computational methods, such as the G3 composite method, have been used to calculate the standard molar enthalpies of formation for various indole derivatives, including (1H-indol-3-yl)methanol . These computational studies are essential for understanding the stability and reactivity of the molecules. The molecular structure of (1H-indol-6-yl)methanol would similarly influence its reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The synthesis of annulated bis-indoles as mentioned in paper involves a complex reaction mechanism that includes multiple catalytic cycles. This indicates that indole derivatives like (1H-indol-6-yl)methanol could also engage in multi-step reactions, potentially leading to complex products. The reactivity of such compounds can be harnessed for the synthesis of pharmacologically active molecules or novel organic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from calorimetric and computational studies. For example, the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol has been experimentally determined and supported by computational results . These findings provide insights into the thermodynamic stability of indole derivatives. The physical properties such as enthalpy of sublimation and combustion are crucial for understanding the behavior of these compounds under various conditions. Although specific data for (1H-indol-6-yl)methanol is not provided, similar analytical techniques could be applied to determine its properties.

Scientific Research Applications

  • Synthesis and Pharmacological Applications : Derivatives of (1H-Indol-3-yl)acetohydrazide have been synthesized and shown to exhibit antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some derivatives also demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), with potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).

  • Selective Methylation in Supercritical Methanol : Research on the ring-methylation of indole using supercritical methanol found selective methylation at the C3 position of indole, producing 3-methylindole efficiently. This method suggests a potential pathway involving (1H-indol-3-yl)methanol (Kishida et al., 2010).

  • Calorimetric and Computational Study : The enthalpies of formation for (1H-indol-2-yl)methanol, (1H-indol-3-yl)methanol, and related compounds were investigated, providing important thermodynamic data relevant for chemical synthesis and analysis (Carvalho et al., 2019).

  • Synthesis of Cyclopenta[b]indole Alkaloids : α-Trifluoromethyl-(indol-3-yl)methanols were used as trifluoromethylated C3 1,3-dipoles in a [3+2] cycloaddition for synthesizing 1-trifluoromethylated cyclopenta[b]indole alkaloids, demonstrating the versatility of these compounds in organic synthesis (Dong et al., 2014).

  • Catalytic Reactions : Various studies have explored the use of (1H-indol-3-yl)methanol and its derivatives in catalytic reactions for synthesizing complex organic compounds, highlighting their utility in organic chemistry and potential pharmaceutical applications (Zhou et al., 2018), (Inamdar et al., 2017).

Safety And Hazards

“(1H-indol-6-yl)methanol” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the study and application of “(1H-indol-6-yl)methanol” and other indole derivatives are vast. They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one of the potential future directions .

properties

IUPAC Name

1H-indol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZOPANDOHWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378473
Record name 6-Hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-6-yl)methanol

CAS RN

1075-26-9
Record name 6-Hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of methyl indole-6-carboxylate (50 g) (see Example 1, part b) in dry toluene (1 liter), in a three-necked three-liter flask fitted with a mechanical stirrer, thermometer and dropping funnel, was cooled to -70° under an atmosphere of nitrogen, and treated dropwise with a solution of diisobutylaluminum hydride (381 ml of 1.5M solution in toluene) over 50 min. After 2.5 hr a further portion of diisobutylaluminum hydride (25 ml) was added dropwise, and the mixture stirred for a further 30 min. Methanol (100 ml) and saturated aqueous sodium sulfate (100 ml) were added sequentially, at -78°. The cooling bath was removed, the reaction allowed to warm to room temperature, and 6M hydrochloric acid (25 ml) was added dropwise. The mixture was filtered through a pad of diatomaceous earth, the filter cake washed with toluene and water, the organic phase separated and washed with water, dried (MgSO4) and evaporated to give 6-hydroxymethylindole (34.2 g, 82%) as an oil which slowly solidified; partial NMR (250 MHz, CDCl3): 1.73(s, 1H, CH2OH), 4.78(s, 2H, CH2OH), 6.55(m, 1H, H3 -indole), 8.20(br s, 1H, NH).
Quantity
50 g
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reactant
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1 L
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381 mL
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25 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of indole-6-carboxylic acid methyl ester (20.0 g, 114 mmol) in anhydrous tetrahydrofuran (1.6 L) stirring under nitrogen at room temperature was added carefully lithium aluminum hydride (8.7 g, 230 mmol) while purging with nitrogen. Following this addition, the reaction mixture was stirred at room temperature for 3 hours and was then cooled to 0° C. This mixture was treated sequentially with water (9 mL), 15% sodium hydroxide (9 mL), and additional water (25 mL). The resulting suspension was filtered and the filtrate concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with 30%-60% ethyl acetate in hexanes. Fractions containing product were combined and concentrated under reduced pressure to provide 16.0 g (95%) of the desired compound as an off-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Lithium aluminium hydride (3.48 g, 91.70 mmol) was suspended in sodium-dried tetrahydrofuran (150 ml). The suspension was stirred under a nitrogen atmosphere. Methyl-(indol-6-yl)methanoate (8.0 g, 45.7 mmol) was dissolved in dry tetrahydrofuran (50 ml) and added dropwise to the lithium aluminium hydride suspension. The mixture was stirred at ambient temperature for three hours. Water (10 ml) was added dropwise, followed by 2N hydrogen chloride (30 ml). The mixture was extracted with diethyl ether (3×150 ml) to yield a light purple oil.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
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Quantity
50 mL
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solvent
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0 (± 1) mol
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10 mL
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reactant
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30 mL
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reactant
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Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

To a suspension of lithium aluminium hydride (6.18 g, 2 mol. eq.) in dry THF (350 ml) under nitrogen was added dropwise a solution of methyl indole-6-carboxylate (14.2 g, 81.1 mmol) in dry THF (350 ml) and stirred for 4 hours. The gelatinous suspension was quenched with 2N hydrochloric acid, extracted into diethyl ether, and the combined organic extracts dried, filtered and evaporated in vacuo to yield a yellow oil.
Quantity
6.18 g
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reactant
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Quantity
350 mL
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14.2 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-indol-6-yl)methanol
Reactant of Route 2
(1H-indol-6-yl)methanol
Reactant of Route 3
(1H-indol-6-yl)methanol
Reactant of Route 4
(1H-indol-6-yl)methanol
Reactant of Route 5
(1H-indol-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1H-indol-6-yl)methanol

Citations

For This Compound
8
Citations
H Denton, LL Major, TK Smith - Drug discovery, 2013 - library.oapen.org
In this study we interrogate 630 compounds of the Maybridge Rule of 3 Fragment Library for compounds that interact with, and inhibit TbCK. The Maybridge Rule of 3 Fragment Library …
Number of citations: 8 library.oapen.org
Q Song, P Zhang, S Liang, X Chen, P Li, W Li - Organic Letters, 2020 - ACS Publications
Remote stereocontrolled 1,8-addition of heteroatom nucleophiles to 6-methylene-6H-indoles generated in situ from 6-indolylmethanols has been developed for the first time. With the …
Number of citations: 23 pubs.acs.org
JG Kodet, DF Wiemer - The Journal of organic chemistry, 2013 - ACS Publications
An interest in the schweinfurthins, natural stilbenes with significant antiproliferative activity, has prompted efforts to prepare a set of indole analogues. To approach the desired …
Number of citations: 20 pubs.acs.org
JV Mankus - 2012 - egrove.olemiss.edu
Neuropeptide FF is an endogenous RF-amide with two receptor subtypes originally described as having anti-opioid characteristics. While peptide work helped to elucidate key features …
Number of citations: 2 egrove.olemiss.edu
CC Tseng, G Baillie, G Donvito… - Journal of medicinal …, 2019 - ACS Publications
The first generation of CB 1 positive allosteric modulators (eg, ZCZ011) featured a 3-nitroalkyl-2-phenyl-indole structure. Although a small number of drugs include the nitro group, it is …
Number of citations: 47 pubs.acs.org
X Ma, Y Jiang - The Journal of Organic Chemistry, 2023 - ACS Publications
We describe the first general transition-metal-free synthesis of gem-diboromethyl-substituted bicyclo[1.1.1]pentane (BCP) and other related C(sp 3 )-rich carbocyclic benzene …
Number of citations: 4 pubs.acs.org
A Cook, S Prakash, YL Zheng… - Journal of the American …, 2020 - ACS Publications
We report a one-step procedure to directly reduce unactivated aryl esters into their corresponding tolyl derivatives. This is achieved by an organosilane-mediated ester hydrosilylation …
Number of citations: 27 pubs.acs.org
T Masini - 2015 - research.rug.nl
In this chapter, we will introduce the biological target of this thesis, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), contextualizing it within the 2C-methyl-D-erythritol-4-phosphate (…
Number of citations: 3 research.rug.nl

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